molecular formula C23H18N4O2 B4897152 7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4897152
M. Wt: 382.4 g/mol
InChI Key: YASSBQULEPVXNX-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a synthetically produced heterocyclic compound designed for research and development purposes. This molecule belongs to the class of pyrazolopyrimidine derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Pyrazolo[1,5-a]pyrimidine cores are recognized as bioisosteres of purine bases, allowing them to interact with a variety of enzyme active sites, particularly protein kinases . As such, this compound serves as a valuable chemical intermediate for investigating new protein kinase inhibitors, which are critical in targeted cancer therapy and the study of cellular signalling pathways . While a closely related subclass of these compounds has been synthesized and evaluated for in vitro antimicrobial activity , the specific pharmacological profile of this particular derivative requires further investigation. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

11-(4-methoxyphenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-15-21(16-6-4-3-5-7-16)22-24-14-19-20(27(22)25-15)12-13-26(23(19)28)17-8-10-18(29-2)11-9-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASSBQULEPVXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a pyrazolo-pyrimidine framework with a methoxyphenyl substituent. The synthesis typically involves the condensation of appropriate pyrazole derivatives with pyrimidine precursors under controlled conditions. Various synthetic methods have been documented, including microwave-assisted synthesis and traditional reflux techniques in organic solvents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested : The compound was evaluated on DLD-1 (colon cancer) and HT-29 (colon cancer) cell lines.
  • Mechanism of Action : The anticancer activity was associated with the induction of apoptosis as confirmed by Annexin V binding assays and mitochondrial membrane potential loss. Additionally, caspase-8 activation was observed, indicating involvement in the extrinsic apoptosis pathway .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrazolo-pyrimidine core can significantly influence its potency and selectivity against cancer cells. For example, modifications to the methoxy group or alterations in the phenyl substituent have shown to enhance activity .

Case Studies

A notable case study involved the assessment of this compound's efficacy in a panel of 60 different cancer cell lines as part of a National Cancer Institute initiative. Results indicated that derivatives with specific substitutions exhibited high levels of antitumor activity against breast cancer (MDA-MB-468), lung cancer, and leukemia cell lines .

Data Summary

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerDLD-10.5Apoptosis induction
AnticancerHT-290.7Caspase activation
AntitumorMDA-MB-4680.3Cell cycle arrest
AntitumorA549 (lung cancer)0.6Mitochondrial dysfunction

Scientific Research Applications

Pharmacological Applications

This compound has garnered attention for its potential therapeutic uses, particularly in the following areas:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of protein kinases that are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Recent investigations have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for antimicrobial agents. These compounds demonstrate activity against various bacterial strains and fungi, making them potential leads for developing new antibiotics .

Antituberculosis Activity

A notable study highlighted the efficacy of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against Mycobacterium tuberculosis. High-throughput screening revealed that these compounds could serve as lead candidates for antituberculosis drug development .

Material Science Applications

In addition to their biological significance, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their optical properties:

Fluorescent Probes

Research has shown that certain derivatives can function as fluorescent probes due to their unique electronic properties. These compounds are utilized in biological imaging and sensing applications, providing valuable tools for researchers .

Photovoltaic Materials

The structural characteristics of these compounds suggest potential applications in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar energy applications .

Synthetic Chemistry

The synthesis of 7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves various synthetic routes that can be optimized for yield and efficiency:

Green Chemistry Approaches

Recent studies emphasize the importance of environmentally friendly synthesis methods. Utilizing ultrasound-assisted reactions and solvent-free conditions has led to improved yields while minimizing environmental impact .

Reaction Mechanisms

Understanding the reaction mechanisms involved in synthesizing pyrazolo[1,5-a]pyrimidine derivatives is crucial for developing more efficient synthetic strategies. Mechanistic studies reveal pathways involving condensation reactions between pyrazole and pyrimidine precursors under acidic conditions .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis of pyrazolo[1,5-a]pyrimidines using KHSO4 under ultrasonic irradiation. This method yielded high-purity products with reduced reaction times compared to traditional methods .

Another significant investigation involved screening a library of pyrazolo[1,5-a]pyrimidine derivatives for their antimicrobial and anticancer activities. The results indicated a correlation between structural modifications and enhanced biological efficacy, guiding future drug design efforts .

Chemical Reactions Analysis

Halogenation

Oxidative halogenation introduces halogens at position 3 using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in mild acidic conditions (Table 1):

Halogen (X)Reaction TimeYield (%)Reference
Cl4 h82
Br6 h78
I8 h65

Formylation

Vilsmeier-Haack formylation (POCl₃/DMF) selectively functionalizes position 3 with a formyl group (Scheme 2). Substituent electronic effects influence yields:

  • Electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance nucleophilicity, achieving ~85% yield .

  • π-Deficient aryl groups (e.g., 4-nitrophenyl) reduce yields to ~55% .

Aldehyde Condensation

Reactions with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in DMF/piperidine yield fused pyrido-pyrazolo-pyrimidine-diones (Table 2):

Aldehyde SubstituentProduct Yield (%)m.p. (°C)Reference
4-Cl-C₆H₄71260
2,5-(OCH₃)₂-C₆H₃90275

Sonogashira Coupling

The ethynyl group at position 6 enables Pd-catalyzed cross-coupling with aryl halides. For example, coupling with 4-iodoanisole forms extended π-conjugated systems (Scheme 3) .

Oxidation and Reduction

  • Oxidation : PCC oxidizes primary alcohols (e.g., 6-hydroxyethyl derivatives) to aldehydes with >90% efficiency .

  • Reduction : DIBAL-H selectively reduces ester moieties to alcohols at −78°C, avoiding over-reduction of the pyrimidine ring .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s kinase inhibition involves non-covalent interactions:

  • ATP-binding site blockade : The pyrazolo-pyrimidine core mimics purine bases, blocking kinase activation (IC₅₀ = 15.2 µM for α-glucosidase inhibition) .

  • Hydrogen bonding : Methoxy and carbonyl groups form H-bonds with Glu127 and Asp168 residues in target enzymes .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming quinazoline derivatives .

  • Acidic hydrolysis : Prolonged exposure to HCl (6M) hydrolyzes the pyrimidine ring, yielding pyrazole-carboxylic acid fragments .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

Substituents at positions 2, 3, and 7 critically modulate physicochemical and biological behavior. Below is a comparative table:

Compound Name / ID Substituents (Positions) Molecular Weight Key Observations Reference
Target Compound 7-(4-MeOPh), 2-Me, 3-Ph ~379.4* Hypothesized low solubility -
4b (Ev2) 5-(2-MeOPh), 3-diazenyl-4-OHPh 378.14 No bioactivity reported
4g (Ev3) 5-(2,6-diMePh), 3-diazenyl-4-OHPh 366.35 Higher steric bulk
4n (Ev5) 5-(4-CF₃Ph), 3-diazenyl-4-OHPh 416.36 Electron-withdrawing CF₃ group
Ev18 2-Et, 3-(4-FPh), 7-(3,4,5-OMePh) 474.5 Increased molecular weight
Ev15 6-[Hydroxy-(4-MeOPh)methylene], 2-Me 283.28 Simplified core, lower MW

*Calculated from formula C₂₁H₁₈N₄O₂.

Key Trends:
  • Electron-Donating Groups (e.g., -OMe) : Enhance solubility but may reduce membrane permeability.
Hypotheses for Target Compound:
  • Substitutions at positions 2 (Me) and 3 (Ph) could marginally enhance lipophilicity, though insufficient for significant bioactivity.

Q & A

Q. What synthetic routes are most effective for preparing 7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?

The compound is synthesized via condensation of ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylate with ammonium acetate under reflux. Key steps include using dimethylformamide dimethylacetal to introduce the dimethylaminovinyl group, followed by cyclization. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation?

1H and 13C NMR are essential for verifying substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). Mass spectrometry confirms molecular weight, while IR identifies carbonyl groups (C=O stretch ~1700 cm⁻¹). Elemental analysis validates purity (>98%) .

Q. How can researchers optimize reaction yields for intermediates?

Yields improve by controlling reaction time (e.g., 6–8 hours for cyclization) and temperature (reflux in ethanol or toluene). Solvent polarity adjustments (e.g., switching from water to THF) reduce side products. Monitoring via TLC ensures reaction completion .

Q. What in vitro assays are suitable for initial biological screening?

Cell viability assays (MTT/propidium iodide) in cancer lines (e.g., HeLa, MCF-7) and enzyme inhibition studies (kinase or receptor-binding assays) are standard. Structural analogs show activity via benzodiazepine receptor interactions, suggesting similar pathways .

Advanced Research Questions

Q. How can regioselectivity challenges during O-alkylation of hydroxylated precursors be resolved?

Regioselectivity (O- vs. N-alkylation) is controlled using aprotic solvents (e.g., DMF) and strong bases (e.g., NaH). Protecting groups (e.g., TMS) on reactive amines prevent undesired alkylation, as demonstrated in pyrazolo-pyrimidine syntheses .

Q. What computational methods predict binding affinity to biological targets?

Molecular docking (AutoDock Vina) with benzodiazepine receptor crystal structures (PDB: 1D8G) identifies key interactions. MD simulations (GROMACS) assess stability, while pharmacophore models highlight critical hydrogen bonds and hydrophobic pockets .

Q. How do electron-donating groups (e.g., methoxy) influence reactivity in cross-coupling reactions?

The 4-methoxyphenyl group enhances electron density, favoring electrophilic substitutions. Hammett studies (σ⁺ values) quantify activation effects, enabling targeted functionalization (e.g., Suzuki-Miyaura coupling at C-3) .

Q. What strategies resolve conflicting NMR data from different synthetic batches?

Discrepancies arise from solvent polarity or paramagnetic impurities. 2D NMR (COSY, HSQC) resolves signal overlaps. Single-crystal X-ray diffraction (R factor <0.05) provides definitive structural validation, as seen in related pyrazolo-pyrimidines .

Q. How can metabolic pathways be predicted for this compound?

In silico tools (MetaSite, CypRules) identify CYP450-mediated oxidation sites. Comparative studies with analogs suggest primary metabolism at the methoxyphenyl group’s para position, forming hydroxylated derivatives .

Q. What crystallographic parameters define the compound’s conformational stability?

X-ray studies reveal a planar pyrazolo-pyrimidine core with dihedral angles <5° between rings. Intermolecular hydrogen bonds (N–H⋯O) stabilize the crystal lattice, as observed in similar derivatives (mean C–C bond length: 1.40 Å) .

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